2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
Historical Development of Thieno[3,2-d]pyrimidine Class
The thieno[3,2-d]pyrimidine scaffold originated from efforts to mimic purine bases like adenine, leveraging bioisosteric principles to enhance binding affinity and metabolic stability. Early synthetic work in the 2010s focused on cyclocondensation reactions between aminothiophene derivatives and formamidine acetate, yielding core structures with modifiable positions at C2, C4, and C7. By 2021, advancements in structure–activity relationship (SAR) studies enabled the development of multitargeted inhibitors, such as compound 26 from Li et al., which demonstrated nanomolar potency against focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3). These breakthroughs underscored the scaffold’s adaptability in addressing drug-resistant mutations, exemplified by its efficacy against FLT3-F691L in acute myeloid leukemia.
Significance in Medicinal Chemistry Research
Thieno[3,2-d]pyrimidines occupy a unique niche due to their dual capacity for kinase inhibition and DNA interaction. For instance, derivatives like 13 and 25d from Zhang et al. (2024) inhibited tubulin polymerization at IC50 values of ~1 nM while overcoming P-glycoprotein-mediated multidrug resistance. The scaffold’s planar structure facilitates intercalation into DNA, as evidenced by tetracyclic analogs in Alia et al. (2019), which disrupted topoisomerase function in breast cancer models. Such multifunctionality positions thieno[3,2-d]pyrimidines as candidates for combination therapies, particularly in metastatic cancers where FAK and FLT3 pathways converge.
Position within Heterocyclic Pharmacophore Classification
Thieno[3,2-d]pyrimidines are classified as purine bioisosteres, with the sulfur atom in the thiophene ring enhancing lipophilicity and π-stacking interactions compared to quinazolines. Key pharmacophoric features include:
- C2 position : Arylthio or acetamide groups improve kinase binding via hydrophobic interactions (e.g., PF-562271 analogs).
- C4 position : Oxo or amino substituents modulate hydrogen bonding with ATP-binding pockets.
- C7 position : Bulky substituents like benzo[d]dioxole enhance selectivity for FLT3 over EGFR.
Research Objectives and Scientific Scope
The primary objective in developing 2-((3-(benzo[d]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is to synergize FAK inhibition with FLT3 mutant suppression, addressing relapse in acute myeloid leukemia and triple-negative breast cancer. Secondary goals include optimizing oral bioavailability through the 5-chloro-2-methoxyphenylacetamide moiety, which reduces first-pass metabolism compared to earlier methylated analogs.
Theoretical Framework for Investigation
The compound’s design is rooted in hybrid pharmacophore theory, merging elements from two clinical candidates:
- FAK inhibitors : The 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core mimics PF-562271’s hinge-binding motif.
- FLT3 inhibitors : The benzo[d]dioxol-5-ylmethyl group at C3 enhances π-cation interactions with FLT3’s activation loop.
Molecular docking studies predict strong interactions with FAK’s Gly422 and FLT3’s Asp698, critical for maintaining autoinhibitory conformations. Density functional theory (DFT) calculations further validate the electron-withdrawing effect of the chloro-methoxy group, stabilizing the thioacetamide linker’s conformation.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S2/c1-30-17-5-3-14(24)9-16(17)25-20(28)11-34-23-26-15-6-7-33-21(15)22(29)27(23)10-13-2-4-18-19(8-13)32-12-31-18/h2-9H,10-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIQTBDFGWUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 470.56 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety and a chloro-substituted methoxyphenyl group.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the thieno[3,2-d]pyrimidine structure through cyclization reactions. The detailed synthetic pathway typically includes the reaction of appropriate thioketones with amines followed by acylation to form the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide. For example:
-
Cytotoxicity Studies : Compounds containing benzo[d][1,3]dioxole moieties have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values reported for similar compounds were notably lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced potency .
Compound Cell Line IC50 (µM) Reference Drug IC50 (µM) Example A HepG2 2.38 7.46 Example B HCT116 1.54 8.29 Example C MCF7 4.52 4.56
The mechanisms underlying the anticancer activity of this compound are believed to involve:
- Inhibition of EGFR : Compounds similar to this have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) signaling pathways which are critical in tumor growth and proliferation.
- Induction of Apoptosis : Studies have indicated that these compounds can induce apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins .
Antibacterial Activity
In addition to anticancer properties, some derivatives related to this compound have also been evaluated for antibacterial activity. The presence of thio groups has been linked to enhanced antimicrobial effects against various bacterial strains .
Case Studies
Several case studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives:
- Study on Anticancer Mechanisms : A study explored the effects of a thieno[3,2-d]pyrimidine derivative on cell cycle progression and apoptosis in cancer cell lines. Results showed significant alterations in cell cycle phases and increased rates of apoptosis compared to controls .
- Evaluation Against Normal Cells : Importantly, many derivatives exhibited selectivity towards cancer cells without significant cytotoxicity towards normal cells, highlighting their therapeutic potential .
Scientific Research Applications
Research indicates that this compound exhibits significant antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antimicrobial Studies
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported to be lower than those of conventional antibiotics, suggesting a potential role as a novel antimicrobial agent .
Therapeutic Applications
- Antibacterial Agent : Due to its effectiveness against resistant strains of bacteria, the compound is being explored as a candidate for new antibacterial therapies. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
- Anti-cancer Properties : Preliminary studies suggest that the compound may possess anti-cancer activity. In vitro tests have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways . Further research is needed to elucidate its mechanism and therapeutic potential.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted in several studies. It appears to inhibit the production of pro-inflammatory cytokines, which could make it useful in treating conditions characterized by chronic inflammation .
Case Studies
Case Study 1 : A clinical trial involving a modified version of this compound was conducted on patients with chronic bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments, supporting its potential as an alternative therapy .
Case Study 2 : In another study focusing on cancer treatment, the compound was tested in combination with traditional chemotherapeutics. The combination therapy demonstrated enhanced efficacy and reduced side effects compared to chemotherapy alone .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- The 5-chloro-2-methoxyphenyl group in the target compound enhances root growth inhibition, likely due to its electron-withdrawing properties and steric compatibility with auxin receptors .
- Replacing the benzo[d][1,3]dioxol-5-ylmethyl group with a 4-chlorophenyl moiety (as in ) shifts activity toward antibacterial effects, suggesting substituent-dependent target selectivity.
Core Modifications: Derivatives with 5,6-dimethyl substituents on the thienopyrimidine core (e.g., ) exhibit antitumor activity, indicating that alkylation enhances cytotoxicity. The 3-benzyl substituent () reduces bioactivity compared to the target compound, highlighting the importance of the benzo[d][1,3]dioxole group in plant hormone mimicry.
Pharmacokinetic and Physicochemical Properties
Table 3: Predicted ADME Profiles
- The target compound’s lower LogP (3.2 vs. 4.1) suggests improved membrane permeability compared to its alkylated analogues.
- Water solubility inversely correlates with LogP, with the target compound exhibiting moderate solubility suitable for aqueous assays .
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,2-d]pyrimidinone core of this compound?
The thieno[3,2-d]pyrimidinone scaffold can be synthesized via cyclization of thiophene derivatives with urea or thiourea under acidic conditions. For example, describes a protocol where 2-amino-5-aryl-methylthiazoles react with chloroacetyl chloride in dioxane, followed by recrystallization. Key considerations include:
Q. How should researchers approach the purification of this compound given its solubility profile?
and highlight recrystallization from ethanol-DMF mixtures or aqueous workup. Methodological steps include:
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
A combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential.
- NMR : Look for characteristic peaks, such as the benzo[d][1,3]dioxole methylene protons (~δ 5.1 ppm) and the 5-chloro-2-methoxyphenyl aromatic signals.
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups.
- HRMS : Validate the molecular formula (e.g., C₂₃H₁₈ClN₃O₄S₂) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
Yield variations may arise from differences in reaction conditions (e.g., solvent purity, temperature control). and describe divergent protocols; to resolve contradictions:
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like kinases or proteases.
- Use the crystal structure of related thieno-pyrimidinones () as a template for homology modeling.
- Validate predictions with in vitro assays (e.g., kinase inhibition) and compare with SAR data from .
Q. How can reaction kinetics be optimized to enhance selectivity for the thioacetamide linkage?
suggests using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic thiol-displacement reactions.
- Monitor reaction progress via HPLC to quantify byproducts (e.g., disulfide formation).
- Adjust pH to stabilize the thiolate anion (optimal range: pH 8–9) .
Data Analysis and Validation
Q. What strategies are recommended for interpreting conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental data with DFT-calculated chemical shifts (Gaussian 16) for the proposed structure.
- Cross-reference with crystallographic data () to confirm bond angles and torsional strain .
Q. How should stability studies be designed to assess degradation under physiological conditions?
- Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS at timed intervals.
- Identify hydrolytically labile groups (e.g., ester or thioamide bonds) using Arrhenius kinetics for shelf-life prediction .
Methodological Resources
Q. Which software tools are recommended for crystallographic data refinement?
- Use APEX2 for data collection and SHELXL for structure refinement ().
- Validate hydrogen bonding and π-π stacking interactions using Mercury CSD .
Q. How can researchers access reliable spectral databases for benchmarking?
- Utilize PubChem () for experimental NMR and MS data.
- Cross-check with the Cambridge Structural Database (CSD) for crystallographic references .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
